molecular formula C12H15NO4 B435653 3-(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-4-yl)-propionic acid CAS No. 355412-67-8

3-(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-4-yl)-propionic acid

Cat. No. B435653
CAS RN: 355412-67-8
M. Wt: 237.25g/mol
InChI Key: ONOKDGRQVYKIPJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The starting compound was 1,2,3,4,5-pentamethylcyclopentadiene, which was heated with maleic anhydride . The resulting compound was subjected to the reaction with hydroxylamine hydrochloride in a water solution . The final compound was obtained by alkylation of hydroxyimide with 2-chloromethyl-oxirane (in the presence of anhydrous potassium carbonate) to give the epoxy ether, and then it was condensed with dimethylamine .


Molecular Structure Analysis

The molecular formula of the compound is C13H15NO5 . Its molecular weight is 265.268 .

Safety and Hazards

This compound is labeled as an irritant . Users should handle it with care and follow appropriate safety protocols .

Mechanism of Action

Target of Action

The primary targets of “3-(3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-4-yl)-propionic acid” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The mode of action of this compound is not well-documented in the literature. Given its unique structure, it’s likely that it interacts with its targets in a specific manner that leads to changes in cellular processes. Without knowing the exact targets, it’s challenging to predict the exact mode of action .

Biochemical Pathways

The biochemical pathways affected by this compound are also not well-known. It’s possible that it could influence a variety of pathways depending on its targets. Once the targets are identified, it would be possible to map out the affected pathways and their downstream effects .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, determining how much of it reaches the target site in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s targets and mode of action. Once these are known, it would be possible to describe the effects in detail .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets. Without more information on this compound’s targets and mode of action, it’s difficult to predict how environmental factors might influence its action .

properties

IUPAC Name

3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-8(15)3-4-13-11(16)9-6-1-2-7(5-6)10(9)12(13)17/h6-7,9-10H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOKDGRQVYKIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-4-yl)-propionic acid

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